

# effect of water contamination on NaFSI electrolyte performance

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sodium bis(fluorosulfonyl)imide

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## Technical Support Center: NaFSI Electrolyte Performance

This guide provides troubleshooting information and frequently asked questions regarding the impact of water contamination on the performance of **sodium bis(fluorosulfonyl)imide** (NaFSI) based electrolytes. It is intended for researchers and scientists working with sodium-ion battery systems.

## Frequently Asked Questions (FAQs)

Q1: What is the primary effect of water contamination in NaFSI electrolytes?

The primary effect is the hydrolysis of the FSI<sup>-</sup> anion.<sup>[1]</sup> Although NaFSI is more resistant to hydrolysis than its lithium counterpart (LiFSI), the presence of water can lead to the breakdown of the FSI<sup>-</sup> anion, especially at elevated temperatures.<sup>[1][2]</sup> This chemical reaction alters the electrolyte composition and can negatively impact cell performance.

Q2: What are the chemical byproducts of FSI<sup>-</sup> hydrolysis?

The hydrolysis of the FSI<sup>-</sup> anion in the presence of water produces hydrofluoric acid (HF) and other acidic species.<sup>[1]</sup> The reaction can be summarized as follows:  $[\text{FSO}_2\text{NSO}_2\text{F}]^- + \text{H}_2\text{O} \rightarrow \text{HF} + [\text{FSO}_2\text{NSO}_3\text{H}]^-$ <sup>[1]</sup>

This process leads to an overall decrease in the electrolyte's pH (acidification).<sup>[1]</sup>

Q3: How does the water stability of NaFSI compare to LiFSI?

NaFSI-based electrolytes are significantly more stable against hydrolysis than LiFSI-based electrolytes.[2] In studies comparing highly concentrated solutions, the pH of NaFSI electrolytes decreased only slightly (to values between 4 and 5) after four weeks at 30°C, whereas the pH of LiFSI solutions dropped drastically to  $\leq 1$ . [1] Consequently, the concentration of harmful fluoride ions was found to be 100 times higher in the LiFSI solution than in the NaFSI sample under the same conditions.[1]

Q4: What are the observable signs of significant water contamination in my experiment?

Key indicators of water contamination include:

- **Rapid Capacity Fading:** The degradation of the electrolyte and electrode surfaces due to parasitic reactions consumes the active sodium inventory.[3][4]
- **Low Coulombic Efficiency:** Unwanted side reactions caused by water and its byproducts reduce the efficiency of sodium plating and stripping.
- **Increased Cell Resistance:** Water can promote the formation of a thicker, more resistive Solid Electrolyte Interphase (SEI) on the anode.[4]
- **Electrolyte Acidification:** A measurable decrease in the electrolyte's pH over time is a direct result of hydrolysis.[1]

Q5: Can additives be used to counteract the effects of water contamination?

Yes, incorporating a small amount of a "water scavenger" additive into the electrolyte can mitigate the harmful effects of trace water. For instance, N,N-diethyltrimethylsilylamine (DETMSA) has been shown to react with and neutralize H<sub>2</sub>O, significantly improving the cycle life of sodium-ion batteries.[5]

## Troubleshooting Guide

Problem: My sodium-ion cell is showing rapid capacity decay and poor cycle life.

Possible Cause	Explanation & Recommended Action
Electrolyte Hydrolysis	<p>Water contamination may be causing the NaFSI salt to decompose, leading to the formation of HF and other species that attack the electrode materials and degrade performance.[3][5]</p> <p>Action: Measure the water content of your electrolyte using Karl-Fischer titration. If the level is high (&gt;20 ppm), prepare fresh electrolyte using rigorously dried solvents and salt, and ensure cell assembly is performed in a controlled low-humidity environment (e.g., a glovebox with &lt;0.1 ppm H<sub>2</sub>O).[5]</p>
SEI Instability	<p>The byproducts of water-induced electrolyte degradation can lead to the formation of an unstable or highly resistive SEI layer on the anode.[4][6] This impedes sodium ion transport and increases cell polarization. Action: Perform Electrochemical Impedance Spectroscopy (EIS) to analyze the evolution of interfacial resistance. A significant increase correlates with SEI issues. Consider using electrolyte additives known to form a more stable SEI.</p>

Problem: I'm observing a significant increase in cell impedance during cycling.

Possible Cause	Explanation & Recommended Action
Resistive SEI Formation	Water promotes the decomposition of the electrolyte on the anode surface, leading to a thickening of the SEI layer, which increases resistance. <sup>[4]</sup> Action: Analyze the surface of the cycled anode using techniques like X-ray Photoelectron Spectroscopy (XPS) to understand the chemical composition of the SEI. Compare with a baseline cell built with a dry electrolyte.
Current Collector Corrosion	While less common with NaFSI compared to other salts, the acidic byproducts of hydrolysis can, under certain conditions, lead to the corrosion of the aluminum current collector at the cathode, increasing the overall cell resistance. <sup>[7]</sup> Action: Visually inspect the aluminum foil of the cathode post-cycling for any signs of pitting or discoloration.

## Quantitative Data on Water Contamination Effects

Table 1: Comparison of pH and Fluoride Content in 35 m FSI<sup>-</sup> Electrolytes (Stored at 30°C for 4 Weeks)

Electrolyte	Final pH	Relative Fluoride Content	Visual Observation
LiFSI	≤ 1	~100x	White Precipitate (LiF)
NaFSI	4 - 5	1x	No Change
Data sourced from Kühnel et al. <sup>[1]</sup>			

Table 2: Effect of a Water-Scavenging Additive on Full-Cell Performance

Electrolyte	Capacity Retention (after 500 cycles)
Standard NaFSI-based	~40-50% (estimated)
NaFSI-based with DETMSA additive	~80%

Performance improvement is nearly double with the additive. Data sourced from G. T. Kim et al. [\[5\]](#)

## Experimental Protocols

### Protocol 1: Determination of Water Content via Karl-Fischer Titration

This method is the industry standard for accurately measuring trace amounts of water in battery electrolytes.[\[8\]](#)

- **Preparation:** All sampling and analysis should be conducted in a dry room or glovebox to prevent atmospheric moisture contamination.[\[5\]](#) Use dry, clean glassware (syringes, vials).
- **Titration Setup:** Prepare the Karl-Fischer titrator (coulometric is preferred for low ppm levels) according to the manufacturer's instructions. Ensure the titration cell and reagents are fully conditioned and free of residual moisture.[\[9\]](#)
- **Sample Extraction:** Carefully extract a precise volume or weight of the NaFSI electrolyte using a gas-tight syringe.
- **Titration:** Inject the electrolyte sample directly into the conditioned Karl-Fischer titration cell. The instrument will automatically titrate the water present and provide a reading, typically in parts per million (ppm) or mg/kg.[\[9\]](#)
- **Validation:** Run a certified water standard to verify the accuracy of the instrument before and after the sample measurement.

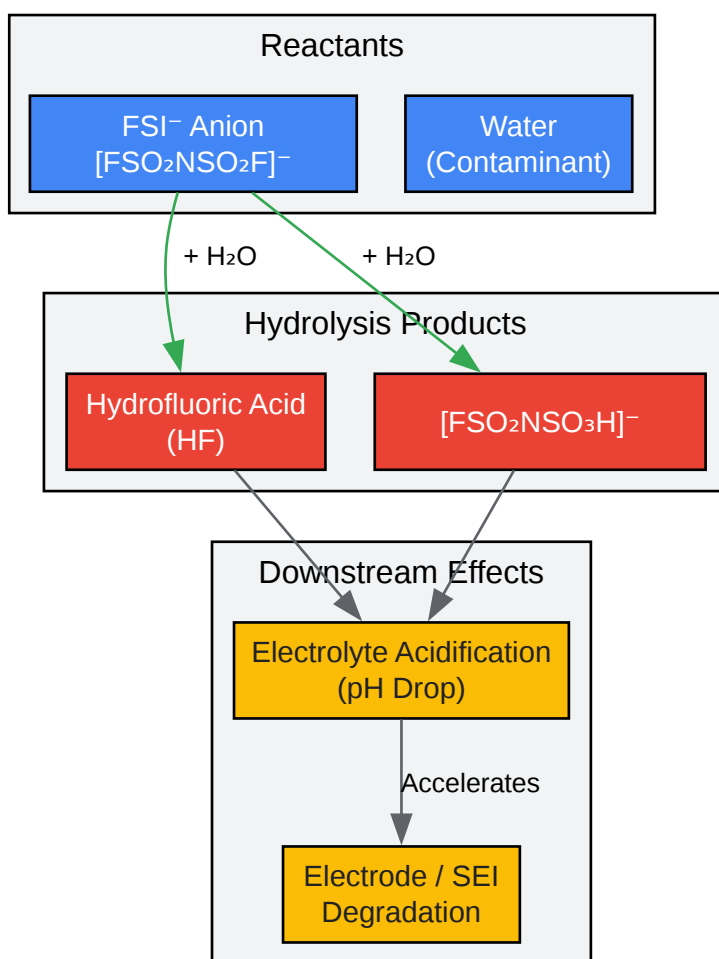
### Protocol 2: Electrochemical Evaluation of Water Contamination Effects

- **Cell Assembly:** Assemble coin cells (e.g., CR2032) in a controlled, low-humidity environment. Use a baseline "dry" electrolyte and one or more electrolytes with known, intentionally added

amounts of water (e.g., 50 ppm, 200 ppm).

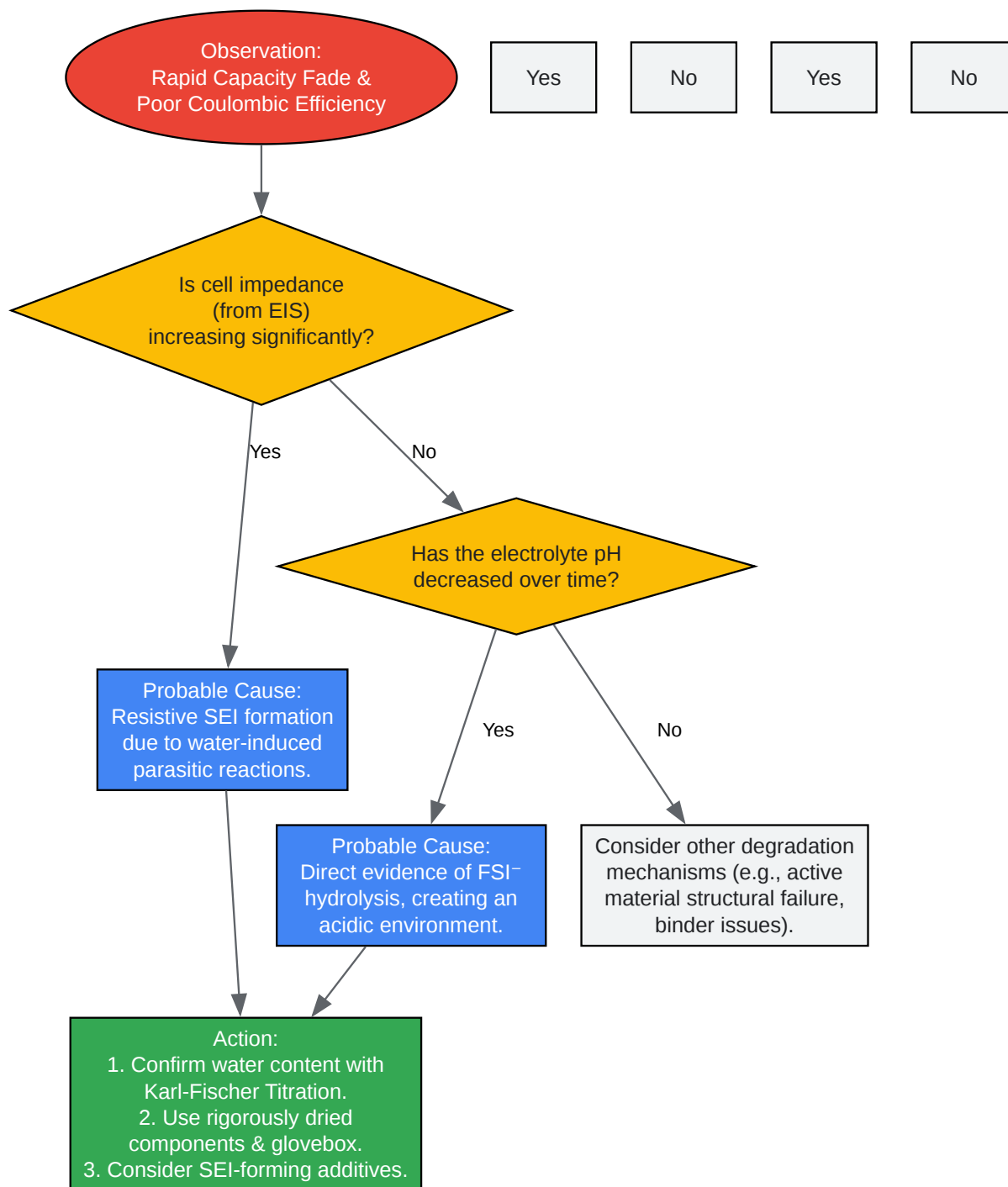
- **Formation Cycles:** Perform 2-3 initial slow-rate (e.g., C/20) galvanostatic charge-discharge cycles to ensure the formation of a stable SEI.
- **Galvanostatic Cycling:** Cycle the cells at a moderate rate (e.g., C/5 or C/2) for an extended period (100-500 cycles). Record the discharge capacity and Coulombic efficiency for each cycle. Plot capacity retention vs. cycle number to compare the performance of the dry and water-contaminated cells.[\[5\]](#)
- **Electrochemical Impedance Spectroscopy (EIS):** Measure the impedance of the cells at set intervals (e.g., every 20 cycles) in their fully charged or discharged state. Analyze the resulting Nyquist plots to monitor changes in the solution resistance and, more importantly, the charge-transfer and SEI resistance.

## Visualizations



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Caption: Hydrolysis pathway of the FSI<sup>-</sup> anion due to water contamination.



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Caption: Troubleshooting flowchart for performance degradation in NaFSI cells.



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- To cite this document: BenchChem. [effect of water contamination on NaFSI electrolyte performance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1448128#effect-of-water-contamination-on-nafsi-electrolyte-performance]

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